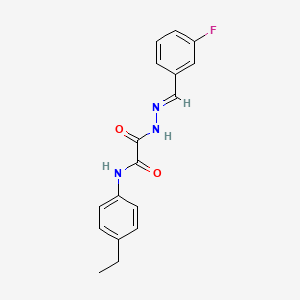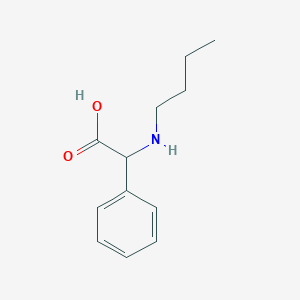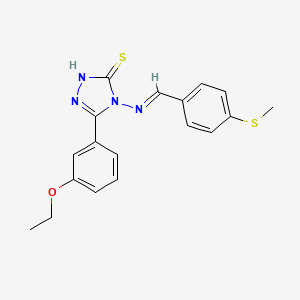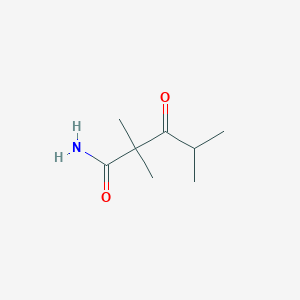
2,2,4-Trimethyl-3-oxopentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethyl-3-oxopentanamide is an organic compound with the molecular formula C8H15NO2. It is recognized for its unique structure, which includes a ketone and an amide functional group. This compound is utilized in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-3-oxopentanamide typically involves the reaction of 2,2,4-trimethyl-3-pentanone with ammonia or an amine under controlled conditions. The reaction is carried out in the presence of a catalyst, often under reflux conditions, to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and catalysts to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-3-oxopentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the amide group under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 2,2,4-trimethyl-3-oxopentanoic acid.
Reduction: Formation of 2,2,4-trimethyl-3-hydroxypentanamide.
Substitution: Formation of various substituted amides or esters depending on the nucleophile used.
Scientific Research Applications
2,2,4-Trimethyl-3-oxopentanamide is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-3-oxopentanamide involves its interaction with specific molecular targets. The ketone and amide groups can form hydrogen bonds and interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylpentane: An isomer with a similar carbon skeleton but lacking the functional groups present in 2,2,4-Trimethyl-3-oxopentanamide.
2,2,4-Trimethyl-3-oxopentanoic acid: A related compound where the amide group is replaced by a carboxylic acid group.
2,2,4-Trimethyl-3-hydroxypentanamide: A reduced form of this compound with a hydroxyl group instead of a ketone.
Uniqueness
This compound is unique due to its combination of a ketone and an amide group, which imparts distinct chemical reactivity and versatility in various applications. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in both research and industrial contexts.
Properties
CAS No. |
90205-22-4 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2,2,4-trimethyl-3-oxopentanamide |
InChI |
InChI=1S/C8H15NO2/c1-5(2)6(10)8(3,4)7(9)11/h5H,1-4H3,(H2,9,11) |
InChI Key |
HKZUKEPHTHQROE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(C)(C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-benzyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B15083064.png)
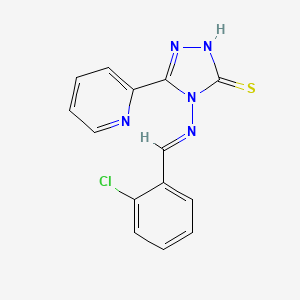

![2-(benzylsulfanyl)-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B15083085.png)
![4-({(E)-[3-(Benzyloxy)phenyl]methylidene}amino)-5-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15083096.png)
![methyl 2-{3-(4-butoxybenzoyl)-2-[4-(hexyloxy)-3-methoxyphenyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15083108.png)
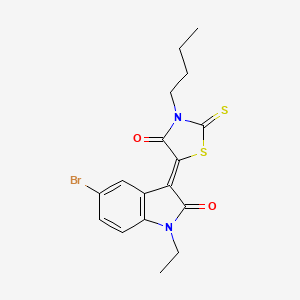
![[2-((E)-{[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazono}methyl)phenoxy]acetic acid](/img/structure/B15083121.png)
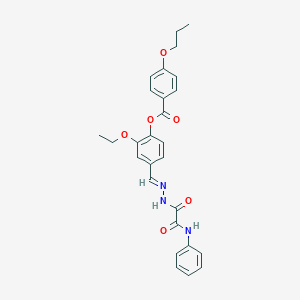
![4-[({[3-(4-Chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B15083126.png)
![N-(3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15083128.png)
